Cas no 72156-72-0 (Acetamide,N-[4-(ethoxy-1-13C)phenyl]- (9CI))

Acetamide,N-[4-(ethoxy-1-13C)phenyl]- (9CI) structure
72156-72-0 structure
Product Name:Acetamide,N-[4-(ethoxy-1-13C)phenyl]- (9CI)
CAS No:72156-72-0
MF:C10H13NO2
MW:180.208377599716
CID:549151
PubChem ID:12274540
Update Time:2025-04-19

Acetamide,N-[4-(ethoxy-1-13C)phenyl]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[4-(ethoxy-1-13C)phenyl]- (9CI)
    • C10H13NO2
    • (< 1-13C> ethoxy)phenacetin
    • 425923_ALDRICH
    • N-(4-Ethoxy-1-13C-phenyl)acetamide
    • N-4-((1-13C)Ethoxy)phenylacetamide
    • p-Acetophenetidide-ethoxy-1-13C
    • Phenacetin-13C1 (ethoxy-1-13C)
    • Phenacetin-ethoxy-1-13C
    • Phenacetin-ethoxy-1-13C, 99 atom % 13C
    • 72156-72-0
    • CS-0541824
    • Phenacetin-13C
    • DTXSID10483603
    • N-(4-(113C)ethoxyphenyl)acetamide
    • MFCD00083951
    • HY-B0476S1
    • DA-76800
    • PHENACETIN (ETHOXY-1-13C, 99%)
    • MDL: MFCD00083951
    • Inchi: 1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i3+1
    • InChI Key: CPJSUEIXXCENMM-LBPDFUHNSA-N
    • SMILES: O([13CH2]C)C1C=CC(=CC=1)NC(C)=O

Computed Properties

  • Exact Mass: 180.097983493g/mol
  • Monoisotopic Mass: 180.097983493g/mol
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Melting Point: 134-136 °C(lit.)

Acetamide,N-[4-(ethoxy-1-13C)phenyl]- (9CI) Security Information

Acetamide,N-[4-(ethoxy-1-13C)phenyl]- (9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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